molecular formula C15H18F3NO2 B1592574 Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate CAS No. 253446-38-7

Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate

Cat. No. B1592574
Key on ui cas rn: 253446-38-7
M. Wt: 301.3 g/mol
InChI Key: UXZLHUBPEKOOIE-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

Using 4-bromobenzotrifluoride (3.15 g, 13.99 mmol) and ethyl isonipecotate (2.2 g, 13.99 mmol), ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate (3.18 g, yield 74%) as a pale brown crystalline powder was prepared in the same manner as described in Reference Example 21.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:22][CH2:21][CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:14][CH2:13]1>>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([N:12]2[CH2:22][CH2:21][CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:14][CH2:13]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1CCC(CC1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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